Cas no 3343-53-1 (3-Deoxypentulose)
3-Deoxypentulose Chemical and Physical Properties
Names and Identifiers
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- 1,4,5-trihydroxypentan-2-one
- 2-Pentanone, 1,4,5-trihydroxy-
- 3-DEOXYPENTULOSE
- 3-Deoxypentosone
- 3-Deoxypentosulose
- 3-Deoxyxylosone
- DTXSID00955061
- W-202367
- AKOS006372786
- SCHEMBL12871589
- 3343-53-1
- 3-Deoxypentulose
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- Inchi: 1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h4,6-8H,1-3H2
- InChI Key: KKLZOXZZESQNKR-UHFFFAOYSA-N
- SMILES: OC(CO)CC(CO)=O
Computed Properties
- Exact Mass: 134.0579
- Monoisotopic Mass: 134.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- Density: 1.326±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Soluble (612 g/l) (25 º C),
- PSA: 77.76
3-Deoxypentulose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D247653-100mg |
3-Deoxypentulose |
3343-53-1 | 100mg |
45.00 | 2021-08-14 | ||
| TRC | D247653-500mg |
3-Deoxypentulose |
3343-53-1 | 500mg |
155.00 | 2021-08-14 | ||
| TRC | D247653-1g |
3-Deoxypentulose |
3343-53-1 | 1g |
240.00 | 2021-08-14 | ||
| Biosynth | MD10639-0.05 g |
3-Deoxypentulose |
3343-53-1 | 0.05 g |
$92.40 | 2023-01-03 | ||
| Biosynth | MD10639-0.1 g |
3-Deoxypentulose |
3343-53-1 | 0.1 g |
$173.25 | 2023-01-03 | ||
| Biosynth | MD10639-0.25 g |
3-Deoxypentulose |
3343-53-1 | 0.25 g |
$288.75 | 2023-01-03 | ||
| Biosynth | MD10639-0.5 g |
3-Deoxypentulose |
3343-53-1 | 0.5 g |
$462.00 | 2023-01-03 | ||
| Biosynth | MD10639-1 g |
3-Deoxypentulose |
3343-53-1 | 1g |
$693.00 | 2023-01-03 | ||
| A2B Chem LLC | AD46323-1g |
1,4,5-Trihydroxypentan-2-one |
3343-53-1 | 1g |
$613.00 | 2024-04-20 | ||
| A2B Chem LLC | AD46323-5g |
1,4,5-Trihydroxypentan-2-one |
3343-53-1 | 5g |
$1113.00 | 2024-04-20 |
3-Deoxypentulose Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3-Deoxypentulose
Research Brief on 3-Deoxypentulose (3343-53-1): Recent Advances and Applications in Chemical Biology and Medicine
3-Deoxypentulose (CAS: 3343-53-1) is a rare sugar derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, has been the subject of several studies exploring its biochemical pathways, synthetic methodologies, and therapeutic potential. The following research brief consolidates the latest findings related to 3-Deoxypentulose, with a focus on its synthesis, biological activity, and emerging applications in drug development.
Recent studies have highlighted the role of 3-Deoxypentulose as an intermediate in the biosynthesis of various natural products, including antibiotics and secondary metabolites. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the enzymatic synthesis of novel glycosides, which exhibit enhanced stability and bioavailability compared to traditional sugar-based compounds. The study employed advanced NMR spectroscopy and mass spectrometry techniques to elucidate the structural dynamics of 3-Deoxypentulose-derived products, providing valuable insights into their mechanistic pathways.
In the realm of synthetic chemistry, researchers have developed innovative strategies for the scalable production of 3-Deoxypentulose. A team from MIT reported a chemo-enzymatic approach in Nature Chemical Biology (2024), utilizing engineered enzymes to achieve high-yield conversion of readily available substrates into 3-Deoxypentulose. This breakthrough not only addresses previous challenges in large-scale synthesis but also opens new avenues for industrial applications, such as the production of glycomimetics for therapeutic use.
The pharmacological potential of 3-Deoxypentulose has also been explored in the context of antimicrobial and anti-inflammatory therapies. A preclinical study published in ACS Infectious Diseases (2024) demonstrated that derivatives of 3-Deoxypentulose exhibit potent inhibitory effects against multidrug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The study attributed this activity to the compound's ability to disrupt bacterial cell wall biosynthesis, a mechanism distinct from conventional antibiotics. Furthermore, preliminary in vivo data suggested minimal toxicity, underscoring its promise as a lead compound for further development.
Beyond its antimicrobial properties, 3-Deoxypentulose has shown potential in modulating immune responses. Research from the University of Cambridge (2023) revealed that the compound can selectively inhibit pro-inflammatory cytokines in murine models of autoimmune diseases, such as rheumatoid arthritis. These findings, published in Cell Chemical Biology, highlight the dual functionality of 3-Deoxypentulose as both an antimicrobial and immunomodulatory agent, positioning it as a versatile candidate for multifunctional drug design.
In conclusion, the growing body of research on 3-Deoxypentulose (3343-53-1) underscores its significance in chemical biology and pharmaceutical sciences. From its synthetic accessibility to its diverse biological activities, this compound represents a promising scaffold for the development of next-generation therapeutics. Future studies are expected to delve deeper into its structure-activity relationships and explore its potential in combination therapies, paving the way for innovative treatment strategies in infectious and inflammatory diseases.